![molecular formula C17H17N5OS B2871500 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 2320956-30-5](/img/structure/B2871500.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components including a 1,2,4-triazole ring, an azabicyclo[3.2.1]octane ring, and a benzothiazole ring. These components are common in many pharmaceutical compounds due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The azabicyclo[3.2.1]octane is a fused bicyclic structure with eight carbon atoms. The benzothiazole is a fused ring structure containing a benzene ring and a thiazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various ring structures and the functional groups attached to them. For example, the 1,2,4-triazole ring might undergo reactions at the nitrogen atoms, while the benzothiazole ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures might increase its rigidity and impact its solubility in various solvents .Scientific Research Applications
Antibacterial and Antifungal Properties
The compound has been explored for its potential antibacterial and antifungal properties. Research has shown that similar compounds exhibit moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans, indicating potential applications in treating infections caused by these organisms (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Synthesis and Characterization
The process of synthesizing and characterizing compounds with similar structures has been an area of interest. For example, a hetero bicyclic compound similar in structure was synthesized and used as a reducing and stabilizing agent to prepare zinc nanoparticles, highlighting its utility in nanoparticle synthesis (Pushpanathan & Kumar, 2014).
Catalysis
In the field of catalysis, similar compounds have been used as intermediates in the synthesis of other complex molecules. For instance, one study detailed the use of a heterocyclic amide, structurally similar to the compound , in a catalyst- and solvent-free synthesis involving microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).
Muscarinic Activities
Compounds with a similar structure have been synthesized and evaluated for their potency and efficacy as muscarinic ligands. This research is significant in understanding the compound's potential applications in treating conditions related to the muscarinic receptors (Wadsworth et al., 1992).
Anticonvulsant and Antimicrobial Activities
Similar compounds have been assessed for their anticonvulsant and antimicrobial activities. For example, some compounds showed excellent anticonvulsant activity and good to moderate activity against bacterial and fungal strains, suggesting potential use in treating seizures and infections (Pandya et al., 2019).
Anti-HIV Applications
There's research exploring the potential anti-HIV applications of related compounds. However, the efficacy of these compounds against HIV needs further investigation (Liu, Shih, & Lee, 1993).
Antibacterial Evaluation Using Ultrasound Synthesis
The compound's structure has been used in the synthesis of 1,2,3-triazoles, which were evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing its potential in antimicrobial research (Rezki, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(11-1-4-15-16(5-11)24-10-19-15)22-12-2-3-13(22)7-14(6-12)21-9-18-8-20-21/h1,4-5,8-10,12-14H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQXJBKNDGHFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)N=CS4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

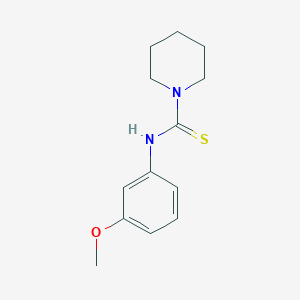
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)
![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2871426.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2871427.png)
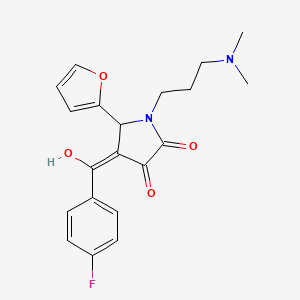
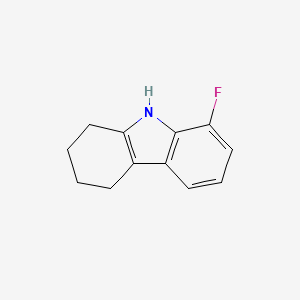
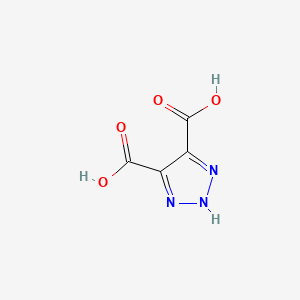
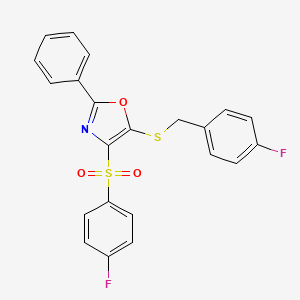
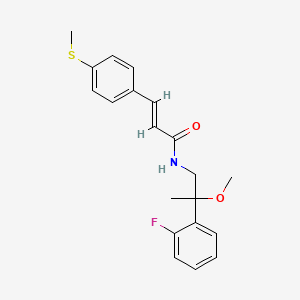
![5-(furan-2-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2871439.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2871440.png)
